molecular formula C8H5ClFNO B13193585 2-(Chloromethoxy)-6-fluorobenzonitrile

2-(Chloromethoxy)-6-fluorobenzonitrile

Cat. No.: B13193585
M. Wt: 185.58 g/mol
InChI Key: DJZNDJKHVMVHJM-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)-6-fluorobenzonitrile is a fluorinated aromatic compound that serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. The molecular scaffold, featuring both a chloromethoxy ether and a nitrile group on a fluorobenzene ring, is of significant interest for constructing more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers can leverage its reactive sites, including the halogenated ether and the electron-withdrawing nitrile, for further functionalization through various coupling reactions and nucleophilic substitutions . As with many similar synthetic intermediates, it is essential to handle this material with care, and consultation of the Safety Data Sheet (SDS) is mandatory prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

2-(chloromethoxy)-6-fluorobenzonitrile

InChI

InChI=1S/C8H5ClFNO/c9-5-12-8-3-1-2-7(10)6(8)4-11/h1-3H,5H2

InChI Key

DJZNDJKHVMVHJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OCCl

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 2 Chloromethoxy 6 Fluorobenzonitrile

Precursor Synthesis Strategies for Fluorinated Benzonitrile (B105546) Scaffolds

The assembly of the core 6-fluorobenzonitrile structure is a critical phase, employing various chemical strategies to introduce the fluorine and nitrile functionalities onto the aromatic ring with precise regiochemical control.

Building the 6-fluorobenzonitrile framework can be achieved through several distinct pathways, including the direct introduction of fluorine, the exchange of existing halogens, and the formation of the nitrile group from other functionalities.

Direct C-H fluorination of an aromatic ring is a modern approach for synthesizing organofluorine compounds. This method typically involves the use of powerful electrophilic fluorinating agents, often containing an N-F bond, such as Selectfluor® (F-TEDA-BF₄). The regioselectivity of the reaction is governed by the electronic properties of the substituents already present on the benzonitrile ring. For a benzonitrile substrate, the cyano group is strongly deactivating, making electrophilic aromatic substitution challenging and generally directing incoming electrophiles to the meta-position. Achieving ortho-fluorination, as required for 6-fluorobenzonitrile derivatives, through this pathway is difficult without the presence of a strong ortho-directing group.

Halogen-exchange (Halex) reactions are a robust and widely utilized industrial method for the synthesis of fluoroaromatics. This process involves the substitution of a chlorine or bromine atom with fluorine, typically using an alkali metal fluoride (B91410) like potassium fluoride (KF). The reaction is particularly effective when the halogen to be replaced is activated by an ortho- or para-electron-withdrawing group, such as a nitrile.

A common precursor for synthesizing fluorinated benzonitriles is 2,6-dichlorobenzonitrile (B3417380). By carefully controlling the reaction conditions, one chlorine atom can be selectively replaced by fluorine to yield 2-chloro-6-fluorobenzonitrile (B1630290), or both can be replaced to form 2,6-difluorobenzonitrile (B137791). chemicalbook.comchemicalbook.com These reactions are often carried out in high-boiling polar aprotic solvents such as sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.comwikipedia.org The efficiency of the exchange can be significantly improved by using phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, which enhance the solubility and reactivity of the fluoride salt in the organic phase. wikipedia.org

Table 1: Halogen-Exchange Reactions for the Synthesis of Fluorinated Benzonitriles

Starting Material Reagents Catalyst Solvent Temperature (°C) Product(s) Yield/Conversion
2,6-Dichlorobenzonitrile Potassium Fluoride (KF) Quaternary Ammonium Salt - 100-220 2-Chloro-6-fluorobenzonitrile, 2,6-Difluorobenzonitrile High Yield/Conversion
2,6-Dichlorobenzonitrile Potassium Fluoride (KF) - Sulfolane High 2,6-Difluorobenzonitrile Good Yield

The nitrile functional group can be incorporated onto the fluorinated aromatic ring through several methods.

Ammoxidation: This industrial process involves the reaction of a methyl-substituted aromatic compound with ammonia (B1221849) and oxygen (or air) at high temperatures over a metal oxide catalyst. For instance, 2,6-dichlorotoluene (B125461) can be converted to 2,6-dichlorobenzonitrile through ammoxidation over a vanadium-based catalyst. researchgate.net Similarly, a precursor like 2-chloro-6-fluorotoluene (B1346809) could foreseeably be converted to 2-chloro-6-fluorobenzonitrile via this method. The reaction is highly exothermic and requires careful control of reaction parameters to achieve high selectivity and yield. researchgate.netgoogle.com

Dehydration of Amides: A laboratory-scale method for nitrile synthesis is the dehydration of a primary amide. This involves treating the corresponding benzamide (B126) with a dehydrating agent. For example, 2,6-difluorobenzamide (B103285) can be dehydrated to form 2,6-difluorobenzonitrile. chemicalbook.com Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and triphosgene. The reaction is typically robust and provides high yields of the desired nitrile.

The key intermediate, 2-hydroxy-6-fluorobenzonitrile, can be synthesized through various routes, most notably by functional group interconversion from readily available precursors like 2-amino-6-fluorobenzonitrile (B142694) or 2,6-difluorobenzonitrile.

A plausible and efficient route starts from 2-amino-6-fluorobenzonitrile. This compound can be subjected to a Sandmeyer-type reaction . wikipedia.orgnih.govlscollege.ac.in The process involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like H₂SO₄ or HCl) at low temperatures (0-5 °C) to form a diazonium salt. The resulting diazonium salt is then heated in an aqueous solution, causing the diazonium group to be replaced by a hydroxyl group with the evolution of nitrogen gas, yielding 2-hydroxy-6-fluorobenzonitrile.

Alternatively, nucleophilic aromatic substitution on 2,6-difluorobenzonitrile can be employed. The two fluorine atoms activate the ring for nucleophilic attack. By treating 2,6-difluorobenzonitrile with a hydroxide (B78521) source, such as sodium or potassium hydroxide, under controlled conditions, one of the fluorine atoms can be selectively displaced by a hydroxyl group to afford 2-hydroxy-6-fluorobenzonitrile.

Directly introducing a hydroxyl group at the ortho-position of a pre-existing substituted benzonitrile (e.g., 2-fluorobenzonitrile) is a synthetic challenge that can be addressed using the principles of Directed ortho-Metalation (DoM) . wikipedia.orguwindsor.caorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the aromatic ring chelates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation of the nearest (ortho) C-H bond. baranlab.org

While the nitrile group itself is a poor DMG, it can be temporarily converted into a group that does direct metalation. Alternatively, if another powerful DMG is present on the ring, it can control the site of lithiation. Once the ortho-lithiated species is formed, it can be treated with an electrophilic oxygen source to introduce the hydroxyl group. Suitable oxygenating reagents include molecular oxygen followed by reduction, or more sophisticated reagents like molybdenum-oxo-peroxo complexes (e.g., MoOPH). This sequence allows for the highly regioselective installation of a hydroxyl group ortho to the directing group, providing a powerful, albeit multi-step, method for synthesizing ortho-hydroxylated benzonitriles. wikipedia.orgorganic-chemistry.org

Synthesis of 2-Hydroxy-6-fluorobenzonitrile Intermediates

Selective Functional Group Transformations

The synthesis of 2-(Chloromethoxy)-6-fluorobenzonitrile from its logical precursor, 2-fluoro-6-hydroxybenzonitrile (B118944), hinges on the selective transformation of the hydroxyl group in the presence of both a cyano and a fluoro group. The hydroxyl group is the most nucleophilic and acidic site on the molecule, making it the primary target for electrophilic reagents under controlled conditions. The aromatic fluorine is generally unreactive towards substitution unless subjected to very harsh nucleophilic aromatic substitution conditions, which are not typical for ether synthesis. The cyano group is susceptible to hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions, particularly at elevated temperatures. Therefore, synthetic strategies must employ conditions mild enough to preserve the integrity of the cyano and fluoro groups while achieving efficient alkylation of the phenolic oxygen. The selective O-alkylation of the hydroxyl group is feasible due to its superior nucleophilicity compared to the other functionalities on the aromatic ring.

Introduction of the Chloromethoxy Moiety

The core transformation in the synthesis is the attachment of the chloromethoxy (-OCH₂Cl) group to the phenolic oxygen of 2-fluoro-6-hydroxybenzonitrile. This can be accomplished through several methodologies, primarily involving electrophilic alkylation of the hydroxyl group.

Formaldehyde (B43269) and Chlorinating Agent mediated Alkylation (Chloromethylation of Phenols)

A primary route for introducing the chloromethoxy group is through a process analogous to the Blanc chloromethylation, adapted for O-alkylation. wikipedia.orglibretexts.org This method involves the reaction of the precursor phenol (B47542) with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and a chlorinating agent, typically hydrogen chloride, under acidic conditions. wikipedia.orgsciencemadness.org The reaction proceeds by the in-situ formation of a highly electrophilic chloromethyl species, which is then attacked by the nucleophilic phenolic oxygen. While classical Blanc chloromethylation targets the aromatic ring for C-alkylation, the high reactivity of the phenolic hydroxyl group, especially under conditions that favor phenoxide formation or protonation of formaldehyde, can direct the reaction towards O-alkylation. wikipedia.org

Reaction Conditions and Catalysis

The success of the chloromethylation of phenols is highly dependent on the specific reaction conditions and the choice of catalyst. researchgate.net Lewis acids are frequently employed to enhance the electrophilicity of the formaldehyde carbonyl, thereby facilitating the reaction. wikipedia.orglibretexts.org For highly activated substrates like phenols, milder conditions are often necessary to prevent the formation of polymeric side products or unwanted C-alkylation. sciencemadness.org

Table 1: Representative Catalysts and Conditions for Chloromethylation

Catalyst Reagents Temperature Range Substrate Type Reference
Zinc Chloride (ZnCl₂) Paraformaldehyde, HCl 60°C Aromatic Hydrocarbons wikipedia.orgsciencemadness.org
Sulfuric Acid (H₂SO₄) Formalin, HCl 70-72°C Deactivated Phenols sciencemadness.org
Phosphoric Acid (H₃PO₄) Paraformaldehyde, HCl, Acetic Acid 98-100°C Aromatic Hydrocarbons sciencemadness.org

For the specific synthesis of this compound, conditions would likely involve reacting 2-fluoro-6-hydroxybenzonitrile with paraformaldehyde and gaseous hydrogen chloride at a controlled temperature, potentially with a Lewis acid catalyst like zinc chloride, to form the desired ether. wikipedia.orgsciencemadness.org

Solvent Effects and Reaction Kinetics

Table 2: Solvent Effects in Related Alkylation/Chloromethylation Reactions

Solvent Characteristics Potential Effect on Reaction Reference
Glacial Acetic Acid Polar, protic Good solvent for hydrocarbons and reagents; can participate in the reaction. sciencemadness.org
Dichloromethane (B109758) (CH₂Cl₂) Polar, aprotic Inert solvent, good for avoiding interactions with electrophilic species. windows.net
Toluene Non-polar May favor specific reaction pathways, such as ene reactions over cycloadditions. researchgate.net

The kinetics of the reaction are typically consistent with a bimolecular process, where the rate depends on the concentration of both the phenol and the electrophilic chloromethylating agent. The use of a catalyst enhances the reaction rate by increasing the concentration or reactivity of the electrophile. researchgate.net

Alternative Routes to the Ether Linkage with Chlorine

Beyond the formaldehyde-based approach, alternative methods can be employed to construct the chloromethyl ether linkage. These routes often rely on classical nucleophilic substitution mechanisms.

Nucleophilic Substitution Reactions involving Halomethanes

An effective alternative is a variation of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmasterorganicchemistry.com In this approach, the 2-fluoro-6-hydroxybenzonitrile is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding highly nucleophilic phenoxide salt. This phenoxide then reacts with a dihalomethane, such as dichloromethane (CH₂Cl₂) or bromochloromethane (B122714) (BrCH₂Cl), which serves as the electrophile. ncert.nic.in The phenoxide attacks the carbon atom of the dihalomethane, displacing one of the halide ions as a leaving group to form the desired this compound. windows.netlibretexts.org

This SN2 reaction is a single-step, concerted process. libretexts.org The reaction rate is dependent on the concentration of both the nucleophile (the phenoxide) and the electrophile (the dihalomethane). libretexts.org For successful synthesis, aprotic polar solvents like DMF or acetone (B3395972) are often used to dissolve the ionic phenoxide and facilitate the substitution reaction. The choice of the dihalomethane is also critical; bromochloromethane is more reactive than dichloromethane due to bromide being a better leaving group than chloride.

Table 3: Reagents for Nucleophilic Substitution Route

Base Dihalomethane (Electrophile) Typical Solvent Mechanism Reference
Sodium Hydride (NaH) Dichloromethane (CH₂Cl₂) DMF, THF SN2 masterorganicchemistry.com
Potassium Carbonate (K₂CO₃) Bromochloromethane (BrCH₂Cl) Acetone, Acetonitrile SN2 ncert.nic.in
Derivatization of Methoxy-substituted Precursors

While direct derivatization of a methoxy-substituted precursor like 2-methoxy-6-fluorobenzonitrile to this compound is a conceivable route, the more common and established pathway involves the O-chloromethylation of the corresponding hydroxy precursor, 2-hydroxy-6-fluorobenzonitrile. This transformation is a variation of the broader class of chloromethylation reactions.

The synthesis of aryl chloromethyl ethers can be achieved through the reaction of a phenol with formaldehyde and hydrogen chloride. This reaction proceeds by the initial formation of a hydroxymethyl intermediate, which is subsequently converted to the chloromethyl ether by reaction with HCl.

An alternative approach for the synthesis of chloromethyl ethers involves the reaction of acetals with acid halides, a method that can offer high yields. For instance, dimethoxymethane (B151124) can react with an acid halide in the presence of a catalytic amount of a Lewis acid, such as zinc(II) salts, to generate chloromethyl methyl ether in situ. organic-chemistry.orgnih.gov This reactive intermediate can then be used to alkylate the hydroxyl group of 2-hydroxy-6-fluorobenzonitrile. This method can be advantageous as it avoids the direct handling of highly carcinogenic bis(chloromethyl) ether, a potential byproduct in traditional chloromethylation reactions. google.com

Mechanistic Investigations of Synthetic Transformations

The formation of this compound from 2-hydroxy-6-fluorobenzonitrile via chloromethylation involves a series of well-understood mechanistic steps.

Reaction Pathway Elucidation for Key Synthetic Steps

The key synthetic step is the O-alkylation of the phenolic hydroxyl group. When using formaldehyde and hydrogen chloride, the reaction is initiated by the protonation of formaldehyde, which enhances its electrophilicity. The hydroxyl group of 2-hydroxy-6-fluorobenzonitrile then acts as a nucleophile, attacking the protonated formaldehyde to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, the attack of a chloride ion on this carbocation yields the desired this compound.

In the case of using pre-formed or in situ generated chloromethyl methyl ether, the reaction proceeds via a direct SN2-type displacement. The phenolic hydroxyl group, often deprotonated by a mild base to enhance its nucleophilicity, attacks the electrophilic methylene (B1212753) carbon of the chloromethyl ether, displacing the chloride ion and forming the ether linkage.

Transition State Analysis in Rate-Determining Steps

For the reaction involving formaldehyde and HCl, the rate-determining step is typically the nucleophilic attack of the phenolic hydroxyl group on the protonated formaldehyde. Computational studies on the reaction of phenols with formaldehyde have explored the transition states of this electrophilic substitution reaction. acs.org The energy barrier of this step is influenced by the electronic properties of the aromatic ring. The presence of electron-withdrawing groups, such as the nitrile and fluorine on the 2-hydroxy-6-fluorobenzonitrile ring, can decrease the nucleophilicity of the hydroxyl group, potentially leading to a higher activation energy for this step.

In the SN2 reaction with chloromethyl methyl ether, the transition state involves the simultaneous formation of the oxygen-carbon bond and the breaking of the carbon-chlorine bond. The geometry and energy of this transition state are influenced by steric and electronic factors of both the phenol and the chloromethyl ether. Computational modeling can be employed to analyze these transition states and predict the reaction kinetics. acs.org

Optimization of Reaction Parameters for High Purity and Yield

The successful synthesis of this compound with high purity and yield hinges on the careful optimization of several reaction parameters.

Catalytic Systems and Additives

For the chloromethylation of phenols, Lewis acids are commonly employed as catalysts. Zinc chloride (ZnCl₂) is a frequently used catalyst that can activate the formaldehyde and facilitate the reaction. koreascience.krmdpi.com The choice of catalyst is crucial, as it can influence the reaction rate and selectivity.

In the synthesis of chloromethyl ethers from acetals and acid halides, various zinc(II) salts have been shown to be effective catalysts, even at very low concentrations (e.g., 0.01 mol%). organic-chemistry.orgnih.gov The use of such catalytic systems can lead to near-quantitative yields of the desired chloromethyl ether. organic-chemistry.orgnih.gov

The addition of a base may be necessary to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity for the reaction with chloromethyl methyl ether. Non-nucleophilic organic bases are typically preferred to avoid side reactions.

Temperature, Pressure, and Concentration Effects

The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can accelerate the reaction rate but may also lead to the formation of undesired byproducts through side reactions such as C-alkylation on the aromatic ring or polymerization. The optimization of the biphenyl (B1667301) chloromethylation process, for example, involved a study of the effect of temperature on the yield of the desired product. koreascience.kr

The concentration of the reactants also plays a significant role. In the preparation of chloromethyl methyl ether, controlling the equivalent ratio of formaldehyde to methanol (B129727) is crucial for minimizing the formation of bis(chloromethyl) ether. google.com Similarly, the relative concentrations of 2-hydroxy-6-fluorobenzonitrile and the chloromethylating agent will impact the reaction efficiency and should be optimized to maximize the yield of the desired product while minimizing unreacted starting materials and byproducts. The reaction is typically carried out at atmospheric pressure.

Below is an interactive data table summarizing the influence of various parameters on chloromethylation reactions, based on general findings in the literature.

ParameterEffect on YieldEffect on PurityNotes
Catalyst Generally increasesCan improve selectivityLewis acids (e.g., ZnCl₂) are common.
Temperature Increases rate, but may decrease at very high TCan decrease due to side reactionsOptimal temperature is crucial.
Concentration Higher concentration can increase rateMay affect byproduct formationStoichiometry needs to be optimized.
Reaction Time Increases up to a point, then may decreaseCan decrease with prolonged timeMonitoring reaction progress is important.

Process Intensification and Scale-Up Considerations (Methodological aspects only)

The synthesis of substituted benzonitriles, a class to which this compound belongs, often involves multi-step processes where considerations for safety, efficiency, and environmental impact are paramount, especially during scale-up. Methodological aspects of process intensification typically focus on transitioning from traditional batch processing to more efficient continuous flow systems, enhancing heat and mass transfer, minimizing reaction volumes, and reducing waste generation.

In the broader context of fine chemical and pharmaceutical ingredient synthesis, process intensification strategies often include the use of microreactors, continuous stirred-tank reactors (CSTRs), and tubular reactors. These technologies offer significant advantages in terms of precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing yield and purity while ensuring operational safety. For exothermic reactions, which are common in the synthesis of complex organic molecules, continuous flow systems provide superior heat exchange capabilities, thereby mitigating risks associated with thermal runaways.

Furthermore, the scale-up of synthetic routes for fluorinated aromatic compounds often requires careful consideration of the specific reagents and reaction conditions involved. The introduction of fluorine atoms and other functional groups can influence reaction kinetics and thermodynamics, necessitating tailored approaches to process design and optimization.

However, without specific studies on this compound, any discussion of process intensification remains theoretical and based on general principles applied to analogous chemical transformations. The available literature does not provide specific data, such as reaction kinetics, heat flow data, or comparative studies of different reactor technologies for the production of this compound. Consequently, the creation of detailed data tables and a thorough analysis of research findings, as per the specified requirements, is not feasible based on the current body of scientific and technical information.

Further research and development would be necessary to establish optimized and scalable synthetic methodologies for this compound, including the exploration of various process intensification techniques to enhance the efficiency, safety, and sustainability of its production.

Chemical Reactivity and Functional Group Transformations of 2 Chloromethoxy 6 Fluorobenzonitrile

Reactivity of the Chloromethoxy Group

The chloromethoxy group is an α-chloro ether, a class of compounds known for their high reactivity as alkylating agents. The carbon-chlorine bond is polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophilic center. The presence of the adjacent oxygen atom stabilizes the developing positive charge in the transition state of nucleophilic substitution reactions, often proceeding through an SN1-like mechanism involving an oxocarbenium ion intermediate. This high reactivity allows for transformations under mild conditions.

Nucleophilic Displacement Reactions

The chlorine atom of the chloromethoxy group is an excellent leaving group, readily displaced by a wide array of nucleophiles. These reactions are typically efficient and form the basis for introducing a variety of functional groups onto the methoxy (B1213986) scaffold.

A diverse range of heteroatom nucleophiles can effectively displace the chloride in 2-(Chloromethoxy)-6-fluorobenzonitrile. Alkoxides and phenoxides react to form the corresponding ethers. masterorganicchemistry.com Amines, both primary and secondary, yield the respective N-alkoxymethylated products. Thiolates readily form thioethers, and phosphines can be alkylated to produce phosphonium (B103445) salts. These reactions are generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Oxygen Nucleophiles: Reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) lead to the formation of acetals. This reaction, analogous to the Williamson ether synthesis, is a common strategy for the introduction of an alkoxymethyl or aryloxymethyl group. masterorganicchemistry.com

Nitrogen Nucleophiles: Primary and secondary amines react readily with chloromethyl ethers to afford the corresponding N-(methoxymethyl)amines. These products can serve as protected forms of amines or as intermediates in further synthetic transformations.

Sulfur Nucleophiles: Thiols (RSH) or their corresponding thiolates (RS⁻) are excellent nucleophiles for this transformation, leading to the formation of methoxymethyl thioethers (RSCH₂OR'). masterorganicchemistry.com

Phosphorus Nucleophiles: Triphenylphosphine and other phosphines can react with chloromethyl ethers to yield phosphonium salts. These salts are valuable intermediates in various organic reactions, including the Wittig reaction.

The following table summarizes representative nucleophilic substitution reactions of analogous chloromethyl ethers with various heteroatom nucleophiles.

NucleophileReagent ExampleProduct TypeReference Compound
OxygenSodium EthoxideAlkoxymethyl EtherChloromethyl methyl ether
NitrogenDiethylamineN-(Methoxymethyl)amineChloromethyl methyl ether
SulfurSodium thiophenoxideMethoxymethyl ThioetherChloromethyl phenyl sulfide
PhosphorusTriphenylphosphinePhosphonium SaltChloromethyl methyl ether

This table presents generalized reactions for analogous chloromethyl ethers due to the absence of specific experimental data for this compound.

Carbon-based nucleophiles are also effective in displacing the chloride of the chloromethoxy group, enabling the formation of new carbon-carbon bonds.

Grignard Reagents: Organomagnesium halides (Grignard reagents) react with α-chloroethers, although the reactivity can be complex. wisc.edunih.govorganic-chemistry.orgucalgary.ca While direct substitution is possible, the high reactivity of Grignard reagents can sometimes lead to side reactions. The reaction of Grignard reagents with the nitrile group on the aromatic ring of this compound would also be a competing pathway.

Enolates: Enolates, derived from ketones, esters, or other carbonyl compounds, can act as soft carbon nucleophiles. masterorganicchemistry.com Their reaction with chloromethyl ethers provides a route to α-alkoxymethylated carbonyl compounds. This reaction is a valuable tool for the functionalization of carbonyl compounds at the α-position.

As outlined in the preceding sections, the reaction of this compound with appropriate nucleophiles provides a direct route to a variety of derivatives.

Ethers: Reaction with alcohols or phenols in the presence of a non-nucleophilic base yields the corresponding ether derivatives.

Amines: Treatment with primary or secondary amines affords N-substituted methoxymethyl amines.

Thioethers: Reaction with thiols or thiolates leads to the formation of thioethers. masterorganicchemistry.com

Phosphine (B1218219) Derivatives: Phosphines react to form phosphonium salts, which can be further converted to other phosphine derivatives like phosphine oxides or used in ylide formation.

Hydrolysis and Alcoholysis Reactions

The chloromethoxy group is highly susceptible to solvolysis reactions with water (hydrolysis) and alcohols (alcoholysis).

Hydrolysis: In the presence of water, this compound is expected to hydrolyze rapidly. datapdf.comacs.orgcanada.canoaa.gov The reaction proceeds through a carbocationic intermediate stabilized by the adjacent oxygen atom, leading to the formation of 2-hydroxy-6-fluorobenzonitrile, formaldehyde (B43269), and hydrochloric acid. The kinetics of hydrolysis of similar aryl chloromethyl sulfides have been studied, showing a first-order rate law. datapdf.comacs.org

Alcoholysis: In an analogous fashion, reaction with an alcohol (ROH) will lead to the formation of an acetal (B89532) (2-(alkoxymethoxy)-6-fluorobenzonitrile), formaldehyde, and HCl. This reaction provides an alternative route to the ether derivatives mentioned previously.

Elimination Reactions to Form Formaldehyde Derivatives (Theoretical)

While nucleophilic substitution is the predominant reaction pathway, under certain conditions, typically involving a strong, sterically hindered base, an elimination reaction could theoretically occur. This E2-type elimination would involve the abstraction of a proton from the methylene (B1212753) group and the concurrent expulsion of the chloride ion, leading to the formation of a formaldehyde derivative and the corresponding 2-alkoxy-6-fluorobenzonitrile anion. However, due to the high reactivity of the chloromethoxy group towards substitution, this pathway is generally not favored. The formation of an oxocarbenium ion in an SN1-type mechanism is often the lower energy pathway. stackexchange.com

Reactivity of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group characterized by a polarized triple bond, making the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This electronic structure allows it to participate in a variety of chemical reactions.

Reduction Reactions to Amines or Aldehydes

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reagents and reaction conditions employed.

Reduction to Amines: Catalytic hydrogenation or the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can fully reduce the nitrile to a primary amine. This transformation is fundamental in the synthesis of benzylamine (B48309) derivatives.

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using specific reagents that can be trapped at the intermediate imine stage before further reduction. A common method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup.

Transformation Reagent(s) Product Type
Nitrile to Primary AmineLiAlH₄ or H₂/Catalyst (e.g., Raney Ni)(2-(Chloromethoxy)-6-fluorophenyl)methanamine
Nitrile to AldehydeDIBAL-H, then H₂O2-(Chloromethoxy)-6-fluorobenzaldehyde

Hydrolysis to Carboxylic Acids or Amides

Under aqueous acidic or basic conditions, the nitrile group can undergo hydrolysis. The reaction typically proceeds through an amide intermediate, which can sometimes be isolated.

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acids (e.g., H₂SO₄, HCl) and heat leads to the formation of the corresponding carboxylic acid, 2-(chloromethoxy)-6-fluorobenzoic acid, with the release of an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Reaction with a strong base (e.g., NaOH) followed by acidification also yields the carboxylic acid. Under controlled conditions, it is sometimes possible to stop the reaction at the amide stage, yielding 2-(chloromethoxy)-6-fluorobenzamide.

Cycloaddition Reactions (e.g., [3+2] cycloadditions, for heterocycle formation)

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. For instance, in reactions with azides, it can form tetrazoles. This type of reaction involves the combination of a 1,3-dipole with the C≡N π-system. The reactivity of the nitrile is enhanced by the electron-withdrawing nature of the substituted benzene (B151609) ring.

Nucleophilic Addition to the Nitrile (e.g., Grignard or organolithium additions)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group. This reaction initially forms an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone. This provides a valuable route for C-C bond formation, transforming the nitrile into a carbonyl compound.

Reagent Type Intermediate Final Product (after hydrolysis)
Grignard (R-MgX)Iminomagnesium halideKetone (1-(2-(Chloromethoxy)-6-fluorophenyl)alkan-1-one)
Organolithium (R-Li)Lithium imine saltKetone (1-(2-(Chloromethoxy)-6-fluorophenyl)alkan-1-one)

Aromatic Ring Reactivity

Electrophilic Aromatic Substitution (EAS) Pathways

The benzene ring of this compound is substituted with three groups: a fluorine atom, a chloromethoxy group, and a nitrile group. The outcome of electrophilic aromatic substitution (EAS) reactions on this ring is determined by the directing and activating/deactivating effects of these substituents. libretexts.orguci.edu

Directing Effects:

Fluorine (-F): An ortho, para-director. uci.edu

Chloromethoxy (-OCH₂Cl): An ortho, para-director due to the oxygen's lone pairs.

Nitrile (-CN): A meta-director.

Activating/Deactivating Effects:

Fluorine (-F): Deactivating due to its strong inductive electron withdrawal. uci.edu

Chloromethoxy (-OCH₂Cl): The oxygen atom is activating via resonance, but this is tempered by the inductive withdrawal of the oxygen and the attached chloromethyl group.

Nitrile (-CN): Strongly deactivating due to both inductive and resonance effects that withdraw electron density from the ring. uci.edu

Regioselectivity Influenced by Fluorine and Cyano/Chloromethoxy Groups

The orientation of electrophilic aromatic substitution (EAS) reactions on the this compound ring is determined by the directing effects of the existing substituents.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. libretexts.orglibretexts.org However, due to its high electronegativity, it is also a deactivating group via the inductive effect. libretexts.orglibretexts.org

Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group and is meta-directing. It deactivates the aromatic ring towards electrophilic attack.

Chloromethoxy Group (-OCH2Cl): The oxygen atom of the chloromethoxy group can donate a lone pair of electrons, making it an ortho-, para-directing and activating group. However, the electronegative chlorine atom withdraws electron density inductively. The methoxymethyl cation (CH3OCH2+) is known to be a remarkably selective electrophile, suggesting the chloromethoxy group can participate in electrophilic reactions. nih.gov

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

PositionInfluence of -OCH2Cl (at C2)Influence of -F (at C6)Influence of -CN (at C1)Overall Predicted Outcome
C3 Ortho (Activating)Meta (Deactivating)Ortho (Deactivating)Possible, but may be sterically hindered.
C4 Para (Activating)Meta (Deactivating)Meta (Deactivating)Major Product . Favorable electronic and steric factors.
C5 Meta (Deactivating)Ortho (Deactivating)Para (Deactivating)Minor or no product. Deactivated position.
Halogenation, Nitration, and Sulfonation Studies

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) is expected to yield the 4-halo derivative as the major product.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would likely result in the introduction of a nitro group (-NO2) at the C4 position. The reaction conditions would need to be carefully controlled due to the presence of the sensitive chloromethoxy group.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group (-SO3H), again, predicted to be at the C4 position.

Hypothetical Product Distribution for Electrophilic Aromatic Substitution Reactions:

ReactionReagentsMajor Product
Bromination Br2, FeBr34-Bromo-2-(chloromethoxy)-6-fluorobenzonitrile
Nitration HNO3, H2SO42-(Chloromethoxy)-6-fluoro-4-nitrobenzonitrile
Sulfonation SO3, H2SO42-(Chloromethoxy)-6-fluoro-4-sulfobenzonitrile

Nucleophilic Aromatic Substitution (NAS) Pathways

Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway for this compound, particularly due to the presence of the fluorine atom and the electron-withdrawing cyano group. pressbooks.pub

Displacement of Fluorine

The fluorine atom at the C6 position is activated towards nucleophilic attack by the ortho-cyano group, which can stabilize the negative charge of the Meisenheimer complex intermediate. pressbooks.pub A variety of nucleophiles could potentially displace the fluoride (B91410) ion. The reactivity of halogens in NAS often follows the trend F > Cl > Br > I, as the highly electronegative fluorine polarizes the C-F bond, making the carbon atom more electrophilic. youtube.com

Potential Nucleophilic Aromatic Substitution Reactions (Displacement of Fluorine):

NucleophileReagent ExampleProduct
Hydroxide (B78521) NaOH2-(Chloromethoxy)-6-hydroxybenzonitrile
Alkoxide NaOR2-(Chloromethoxy)-6-alkoxybenzonitrile
Amine RNH26-(Alkylamino)-2-(chloromethoxy)benzonitrile
Thiolate NaSR2-(Chloromethoxy)-6-(alkylthio)benzonitrile
Displacement of Chloromethoxy or Nitrile Group (Theoretical)

The displacement of the chloromethoxy or nitrile group by a nucleophile is considered less likely under typical NAS conditions.

Chloromethoxy Group: While the chlorine atom makes the methylene group electrophilic, the primary site of nucleophilic attack on the aromatic ring is the carbon bearing the fluorine. The C-O bond of the ether is generally strong, and the methoxy group is not a good leaving group unless protonated.

Nitrile Group: The cyano group is a very poor leaving group in nucleophilic aromatic substitution and its displacement is not a common reaction pathway.

Theoretical studies would be required to accurately model the activation barriers for the displacement of each of these functional groups to provide a more definitive comparison.

Intermolecular and Intramolecular Reaction Mechanisms

The chloromethoxy group in this compound is a key site for both intermolecular and intramolecular reactions.

Intermolecular Reactions: The chloromethyl ether functionality is a well-known alkylating agent. researchgate.netorganic-chemistry.org The carbon atom of the chloromethyl group is electrophilic and can react with various nucleophiles in an SN2-type reaction. For example, it could react with alcohols, amines, or thiols to form the corresponding ethers, amines, or thioethers.

Intramolecular Reactions: Under certain conditions, intramolecular cyclization could occur. For instance, if the fluorine at C6 is replaced by a nucleophilic group (e.g., -OH or -NH2) via NAS, this new substituent could potentially attack the electrophilic carbon of the chloromethoxy group, leading to the formation of a heterocyclic ring system. For example, the formation of a six-membered ring could result from the attack of a hydroxyl group at C6 on the chloromethyl carbon. Cascade reactions involving ortho-substituted benzonitriles are known to lead to the formation of various heterocyclic compounds. nih.govacs.org

Advanced Applications in Organic Synthesis and Material Science Research

Development of New Heterocyclic Systems

There are no published methods detailing the synthesis of quinazoline (B50416) derivatives starting from 2-(Chloromethoxy)-6-fluorobenzonitrile.

The scientific literature does not describe the use of this compound in the construction of benzisoxazole or benzoxazine (B1645224) ring systems.

No research is available that documents the application of this compound in the synthesis of other nitrogen-, oxygen-, or sulfur-containing heterocycles.

Incorporation into Polymeric Materials

Comprehensive searches of scientific literature and patent databases did not yield any instances of this compound being utilized in the synthesis or development of polymeric materials.

Monomer in the Synthesis of Specialty Polymers

There is currently no available research demonstrating the use of this compound as a monomer in the creation of specialty polymers. The reactivity of the chloromethoxy group could potentially allow for its incorporation into a polymer backbone, but no such polymers have been reported.

Precursor for Functionalized Polyarylethers

While the fluorobenzonitrile moiety is a common structural element in some high-performance polymers like polyaryletherketones (PAEKs) and polyarylethernitriles (PENs), there is no specific mention of this compound serving as a precursor for functionalized polyarylethers in the accessible literature.

Application in Conductive or Luminescent Polymer Research

The fields of conductive and luminescent polymers are areas of intensive research. rsc.orgmdpi.com However, a review of the pertinent literature, including studies on fluorescent polymers and conductive polymer macroengineering, reveals no use of this compound in these applications. innovativepolymersgroup.commdpi.com Research in luminescent polymers often focuses on structures that promote extended conjugation and efficient emission, and this particular compound has not been identified as a building block for such materials. nih.govmdpi.com

Ligand Design and Catalyst Development

The unique combination of functional groups in this compound—a reactive chloromethoxy group, a cyano group, and a fluorine atom on a benzene (B151609) ring—suggests its potential as a scaffold in the synthesis of novel ligands for catalysis. However, no such applications have been reported.

Synthesis of Chiral Ligands for Enantioselective Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov While various molecular frameworks are employed for this purpose, there is no evidence of this compound being used as a starting material or intermediate in the synthesis of chiral ligands for enantioselective catalysis.

Analytical Methodologies for Structural Elucidation of 2 Chloromethoxy 6 Fluorobenzonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a compound like 2-(Chloromethoxy)-6-fluorobenzonitrile, which contains protons (¹H), carbons (¹³C), and fluorine (¹⁹F), a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the atomic arrangement and connectivity.

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and mapping the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal the correlations between the adjacent aromatic protons on the benzonitrile (B105546) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This is essential for assigning the carbon signals of the aromatic ring and the chloromethoxy group by linking them to their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. princeton.edu It correlates proton and carbon signals, which is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the protons of the chloromethoxy group (-OCH₂Cl) to the carbon atom of the aromatic ring to which it is attached, and potentially to the neighboring carbons. Similarly, correlations from the aromatic protons to the nitrile carbon (-CN) would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close to each other in space, rather than connected through bonds. This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could show spatial proximity between the protons of the chloromethoxy group and the aromatic proton at the adjacent position, further confirming the substituent's placement.

The following table illustrates the expected correlations for this compound in various 2D NMR experiments.

TechniqueCorrelated NucleiExpected Key Correlations for this compoundInformation Gained
COSY ¹H – ¹HCorrelations between adjacent aromatic protons.Connectivity of aromatic protons.
HSQC ¹H – ¹³C (¹J)Correlation of the -OCH₂Cl protons to their carbon. Correlation of each aromatic proton to its respective carbon.Direct C-H attachments.
HMBC ¹H – ¹³C (²J, ³J)Protons of -OCH₂Cl to the aromatic carbon at position 2. Aromatic protons to adjacent and nitrile carbons.Molecular skeleton assembly and placement of substituents.
NOESY ¹H – ¹H (spatial)Protons of -OCH₂Cl to the aromatic proton at position 3.Through-space proximity, confirming substituent orientation.

Fluorine-19 NMR Applications

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and sensitive technique for characterization. nih.gov The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, resulting in strong signals and relatively simple spectra.

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In this compound, the fluorine atom is attached to an aromatic ring, and its chemical shift would be expected in the typical range for aryl fluorides (-100 to -170 ppm relative to CFCl₃). ucsb.edu The precise shift provides information about the electronic effects of the other substituents on the ring. Furthermore, the fluorine nucleus will couple with nearby protons and carbons, providing additional structural information through the analysis of coupling constants (J-couplings). For example, coupling between ¹⁹F and the adjacent aromatic proton (³JHF) and carbons would be observable in ¹H and ¹³C NMR spectra, or directly in ¹⁹F-detected correlation experiments. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is fundamental for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). rsc.org This precision allows for the determination of the elemental formula of a compound. For this compound (C₈H₅ClFNO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte.

Table of Expected HRMS Data:

IonElemental FormulaCalculated Exact Mass
[M]⁺C₈H₅³⁵ClFNO185.0044
[M]⁺C₈H₅³⁷ClFNO186.9995
[M+H]⁺C₈H₆³⁵ClFNO186.0122
[M+Na]⁺C₈H₅³⁵ClFNONa207.9941

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecular structure. For this compound, key fragmentation pathways would likely involve:

Loss of the chloromethyl group: A primary fragmentation would be the cleavage of the ether bond, leading to the loss of a ·CH₂Cl radical and the formation of a stable phenoxy cation.

Loss of chlorine: The molecule could lose a chlorine atom.

Loss of the entire chloromethoxy group: Cleavage could result in the loss of the -OCH₂Cl group.

Analyzing these fragments helps to confirm the presence and connectivity of the different functional groups within the molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint." mpg.deslideshare.net

For this compound, the key vibrational modes that would be expected in the IR and Raman spectra include:

C≡N stretch: The nitrile group has a very strong and sharp absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak. researchgate.net

C-O stretch: The ether linkage (Ar-O-CH₂) will show a strong C-O stretching vibration, usually around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

C-F stretch: The carbon-fluorine bond on the aromatic ring will have a strong absorption in the range of 1100-1300 cm⁻¹.

C-Cl stretch: The carbon-chlorine bond in the chloromethoxy group will exhibit a stretching vibration, typically found in the 600-800 cm⁻¹ region.

Aromatic C=C stretches: The benzene (B151609) ring will show several characteristic bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretches: These appear above 3000 cm⁻¹.

Table of Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitrile (-C≡N)Stretching2220 - 2260
Aryl Ether (Ar-O)Asymmetric Stretching1200 - 1250
Aryl Fluoride (B91410) (Ar-F)Stretching1100 - 1300
Alkyl Halide (-CH₂Cl)Stretching600 - 800
Aromatic RingC=C Stretching1450 - 1600
Aromatic C-HStretching> 3000

Vibrational Mode Assignment for Characteristic Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. youtube.com For this compound, the spectrum is a composite of vibrations from the benzonitrile core, the fluorine substituent, and the chloromethoxy group. The assignment of these vibrational bands is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of accuracy. researchgate.net

The key functional groups and their expected vibrational frequency ranges are:

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is one of the most characteristic vibrations in the IR and Raman spectra. For benzonitrile and its derivatives, this stretching mode typically appears in the range of 2220-2240 cm⁻¹. researchgate.netfrontiersin.org Its precise position can be influenced by the electronic effects of the other substituents on the aromatic ring.

Chloromethoxy Group (-OCH₂Cl): This group contributes several characteristic vibrations:

C-O-C Stretching: Ethers exhibit strong C-O stretching bands. Phenyl alkyl ethers typically show two prominent absorptions corresponding to asymmetric and symmetric stretching modes, appearing around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. pressbooks.pub

C-Cl Stretching: The carbon-chlorine stretching vibration in chloromethyl groups and other chlorinated alkanes is generally observed in the range of 650-850 cm⁻¹. nih.govias.ac.in The exact frequency can be sensitive to the molecular conformation.

CH₂ Vibrations: The methylene (B1212753) (CH₂) group within the chloromethoxy moiety will exhibit characteristic stretching and bending (scissoring) modes. The symmetric and asymmetric CH₂ stretching vibrations are expected in the 2850-2970 cm⁻¹ region, while the scissoring mode typically appears around 1450 cm⁻¹. nih.gov

C-F Stretching: The carbon-fluorine stretch is typically a strong absorption in the IR spectrum, found in the region of 1000-1400 cm⁻¹. Its position can vary significantly depending on the nature of the molecule.

Aromatic Ring (C₆H₃): The substituted benzene ring gives rise to a complex set of vibrations, including C-H stretching above 3000 cm⁻¹, C=C stretching modes between 1400 and 1600 cm⁻¹, and various in-plane and out-of-plane bending vibrations.

The following interactive table summarizes the expected vibrational modes for this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
NitrileC≡N stretch2220 - 2240
ChloromethoxyAsymmetric C-O-C stretch~1250
Symmetric C-O-C stretch~1050
C-Cl stretch650 - 850
CH₂ stretch2850 - 2970
CH₂ scissors~1450
FluoroaromaticC-F stretch1000 - 1400
Aromatic RingC-H stretch>3000
C=C stretch1400 - 1600

Conformational Fingerprinting

Conformational fingerprinting refers to the use of vibrational spectroscopy to identify and distinguish between different spatial arrangements (conformers or rotamers) of a molecule. iu.edu.sa For flexible molecules like this compound, rotation around single bonds, particularly the C-O and C-C bonds of the chloromethoxy group, can lead to multiple stable conformers.

By comparing experimental spectra with those predicted computationally for different possible conformers, it is possible to determine which conformer is present or if a mixture of conformers exists in the sample. nih.gov Studies on related molecules, such as diethyl ether, have shown that different conformers (e.g., trans-trans vs. trans-gauche) can be identified in the liquid state through Raman spectroscopy, while often only the most stable conformer persists in the crystalline solid state. researchgate.net This detailed analysis provides a "conformational fingerprint" that is crucial for understanding the molecule's structure-property relationships.

X-ray Crystallography (if applicable for Crystalline Forms)

While specific X-ray crystallographic data for this compound is not publicly available as of this writing, the principles of this technique are essential for understanding the definitive solid-state structure of this compound, should a suitable single crystal be obtained.

Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. For example, it would reveal the exact dihedral angle between the benzene ring and the chloromethoxy group. researchgate.net

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions of the repeating unit of the crystal structure. nih.gov

The table below outlines the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupSymmetry elements of the unit cell
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Angles between unit cell axes
ZNumber of molecules per unit cell
Bond Lengths (Å)Internuclear distances
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Dihedral angles defining conformation

Intermolecular Interactions in the Crystalline Lattice

In the solid state, molecules of this compound would be held together in a specific packing arrangement by a variety of intermolecular forces. Understanding these interactions is key to explaining the crystal's stability and physical properties. Given the functional groups present, the following interactions would be anticipated:

Dipole-Dipole Interactions: The polar nitrile (C≡N), C-F, C-Cl, and C-O bonds create significant molecular dipoles, leading to strong dipole-dipole interactions that would play a major role in the crystal packing.

C-H···N and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups as donors and the nitrogen of the nitrile group or the fluorine atom as acceptors are expected to be present, influencing the supramolecular architecture. researchgate.net

Halogen-based Interactions: Interactions involving the fluorine and chlorine atoms, such as C-F···F-C or C-H···Cl contacts, are also plausible. The role of organic fluorine in guiding crystal structures through such weak interactions is an area of active research. rsc.orgiucr.org

The analysis of these non-covalent interactions provides a complete picture of the supramolecular chemistry of this compound in the solid state. researchgate.net

Future Research Directions and Emerging Paradigms for Fluorinated Benzonitrile Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of highly substituted and functionalized aromatic compounds like 2-(Chloromethoxy)-6-fluorobenzonitrile presents ongoing challenges. Future research will likely focus on developing more efficient, selective, and scalable synthetic routes. Traditional methods often involve multi-step sequences, which can be inefficient.

Emerging strategies aim to streamline these processes. One promising area is the late-stage functionalization of simpler benzonitrile (B105546) cores. This approach avoids the need to carry complex functional groups through a lengthy synthesis. For instance, developing methods for the direct chloromethoxylation of 2-fluoro-6-hydroxybenzonitrile (B118944) would be a significant advancement.

Furthermore, novel catalytic systems are being explored for the construction of the fluorinated aromatic ring itself. Transition-metal-catalyzed cross-coupling reactions have become powerful tools in aromatic synthesis. Future pathways could involve innovative coupling partners or catalysts that can operate under milder conditions and with greater functional group tolerance. The use of nonmetallic cyano-group sources is also an area of growing interest to avoid the toxicity and waste associated with traditional metal cyanides researchgate.net.

Potential Synthetic Strategy Key Transformation Anticipated Advantages Research Focus
Late-Stage ChloromethoxylationO-alkylation of 2-fluoro-6-hydroxybenzonitrileImproved overall yield, modularityDevelopment of selective alkylating agents and catalysts
Catalytic CyanationTransition-metal catalyzed cyanation of 1-chloro-3-fluoro-2-(chloromethoxy)benzeneAccess from different precursors, potential for milder conditionsCatalyst design, exploration of non-toxic cyanide sources researchgate.net
Ring-Closing MetathesisConstruction of the aromatic ring from acyclic precursorsHigh atom economy, access to diverse substitution patternsCatalyst development, substrate design

Development of Greener Chemical Processes

The principles of green chemistry are increasingly integral to synthetic planning, aiming to reduce waste, minimize energy consumption, and use more sustainable materials. For a compound like this compound, future research will undoubtedly seek to align its synthesis and subsequent use with these principles.

A key focus will be the replacement of hazardous solvents and reagents. The use of ionic liquids, for example, has been shown to be effective in the synthesis of benzonitriles, acting as a recyclable co-solvent and catalyst, thereby simplifying separation processes researchgate.netrsc.orgrsc.orgsemanticscholar.org. Another approach is the use of water as a solvent, potentially facilitated by microwave irradiation, to drive reactions to completion quickly and cleanly researchgate.net.

Catalysis is another pillar of greener chemistry. The development of heterogeneous catalysts, such as transition metal oxides fabricated in zeolite pores, can enable selective ammoxidation reactions under more efficient conditions and allow for easy catalyst recovery and reuse medcraveonline.com. These approaches reduce the generation of stoichiometric waste associated with many classical organic reactions.

Green Chemistry Approach Application to Benzonitrile Synthesis Potential Benefits
Sustainable SolventsUse of ionic liquids or water in synthetic steps researchgate.netrsc.orgrsc.orgsemanticscholar.orgresearchgate.netReduced volatile organic compound (VOC) emissions, easier product separation, solvent recycling
Catalytic EfficiencyEmploying recyclable heterogeneous catalysts or biocatalystsMinimized waste, lower energy requirements, high selectivity medcraveonline.com
Atom EconomyDesigning synthetic routes that maximize the incorporation of starting materials into the final productLess waste generation, improved cost-effectiveness
Energy EfficiencyUtilization of microwave irradiation or flow chemistryFaster reaction times, reduced energy consumption, improved process control researchgate.net

Advanced Functionalization and Derivatization Strategies

The reactivity of this compound is dictated by its three key functional groups: the nitrile, the chloromethoxy group, and the fluorinated aromatic ring. Each of these sites offers opportunities for further chemical modification, leading to a diverse array of new molecules with potentially valuable properties.

The nitrile group is a versatile precursor that can be converted into various other functionalities, including amines, amides, carboxylic acids, and nitrogen-containing heterocycles researchgate.net. Future research will likely explore selective transformations of the nitrile in the presence of the reactive chloromethoxy group.

The chloromethoxy group is a reactive alkylating agent. Its primary utility is likely as a protecting group for a hydroxyl functionality or as a handle for introducing a methoxymethyl (MOM) ether. More advanced strategies could involve its use in intramolecular cyclization reactions to build complex heterocyclic scaffolds.

The aromatic ring itself can undergo further substitution, although the existing fluorine and nitrile groups will direct incoming electrophiles. Nucleophilic aromatic substitution (SNAr) reactions, replacing the fluorine or other leaving groups, are also a powerful tool for introducing new substituents .

Functional Group Potential Transformation Resulting Structure Application Area
Nitrile (-CN)ReductionAminomethyl groupPharmaceuticals, building blocks
Nitrile (-CN)HydrolysisCarboxylic acid groupFine chemicals, polymers
Nitrile (-CN)CycloadditionHeterocyclic rings (e.g., tetrazoles, oxadiazoles)Medicinal chemistry
Chloromethoxy (-OCH₂Cl)Nucleophilic substitutionEther linkagePolymer synthesis, derivatization
Aromatic RingElectrophilic Aromatic SubstitutionFurther substituted benzonitrileFine-tuning electronic properties
Aromatic RingNucleophilic Aromatic SubstitutionBiaryl or heteroaryl compoundsMaterials science, medicinal chemistry

Interdisciplinary Applications in Materials Science and Organic Synthesis

The unique properties imparted by fluorine make fluorinated benzonitriles attractive building blocks for advanced materials nbinno.comnbinno.com. The incorporation of fluorine can enhance thermal stability, chemical resistance, and modify electronic properties nbinno.comalfa-chemistry.comrsc.orgrsc.orgacs.org.

In materials science, this compound could serve as a monomer or precursor for high-performance polymers. Fluorinated polymers often exhibit desirable properties such as low surface energy and high thermal stability rsc.orgnih.gov. The chloromethoxy group provides a reactive site for polymerization reactions. Furthermore, fluorinated benzonitriles are used in the synthesis of emitters for Organic Light-Emitting Diodes (OLEDs), where they can improve device efficiency nbinno.com.

In organic synthesis, the compound serves as a versatile intermediate. The ortho-fluoro-benzonitrile motif is present in various biologically active molecules. The ability to selectively manipulate the different functional groups makes it a valuable platform for constructing complex molecular architectures for pharmaceutical and agrochemical research.

Theoretical Advancements in Predicting Reactivity and Designing New Transformations

Computational chemistry and theoretical models are becoming indispensable tools in modern chemical research. For complex molecules like this compound, theoretical advancements can provide deep insights into reactivity and guide the design of new reactions.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure of molecules. DFT calculations can be used to predict the reactivity of different sites within the molecule, rationalize reaction outcomes, and calculate activation energies for potential reaction pathways nih.govmdpi.comresearchgate.netnih.govmdpi.comresearchgate.net. For example, computational studies can elucidate the effect of the ortho-fluorine substituent on the reactivity of the nitrile group or the aromatic ring acs.org. Such studies can help chemists understand and predict how the molecule will behave in a given reaction, saving time and resources in the laboratory nih.govsciencepublishinggroup.com.

Machine learning and artificial intelligence are also emerging as powerful tools for predicting reaction outcomes nih.govneurips.ccmit.eduacs.orgarxiv.org. By training models on large datasets of chemical reactions, it is possible to predict the products of new reactions with increasing accuracy. In the future, such models could be used to identify optimal conditions for the synthesis and functionalization of this compound, accelerating the discovery of new derivatives and applications.

Theoretical Method Application Predicted Information
Density Functional Theory (DFT)Reaction mechanism studiesTransition state energies, reaction pathways, regioselectivity nih.govmdpi.comacs.org
DFTElectronic structure analysisMolecular orbital energies (HOMO/LUMO), charge distribution, electrostatic potential researchgate.netnih.govmdpi.com
Machine Learning ModelsReaction outcome predictionMajor product identification, reaction condition optimization nih.govneurips.ccmit.eduacs.orgarxiv.org
Quantum Theory of Atoms in Molecules (QTAIM)Non-covalent interaction analysisCharacterization of intramolecular and intermolecular forces csic.es

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